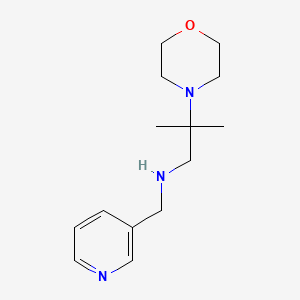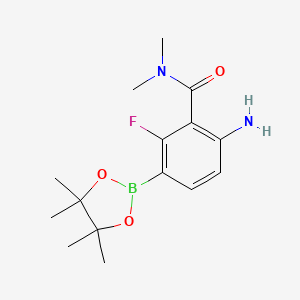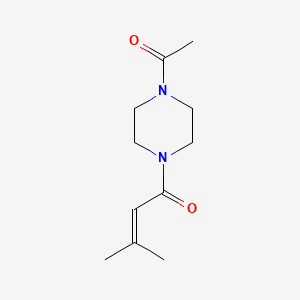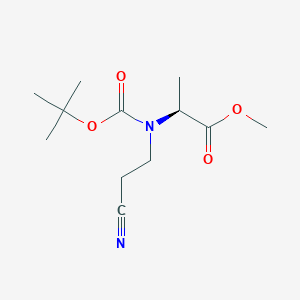
N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester: is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyanoethyl group, and a methyl ester functional group. This compound is commonly used in organic synthesis and peptide chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step forms N-Boc-L-alanine.
Introduction of the Cyanoethyl Group: The protected amino acid is then reacted with acrylonitrile in the presence of a base to introduce the cyanoethyl group, forming N-Boc-N-(2-cyanoethyl)-L-alanine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products
Hydrolysis: N-Boc-N-(2-cyanoethyl)-L-alanine.
Reduction: N-Boc-N-(2-aminoethyl)-L-alanine Methyl Ester.
Deprotection: N-(2-cyanoethyl)-L-alanine Methyl Ester.
Aplicaciones Científicas De Investigación
N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Bioconjugation: It is employed in the modification of biomolecules for various biochemical assays.
Material Science: The compound is used in the synthesis of novel materials with specific properties for industrial applications.
Mecanismo De Acción
The mechanism of action of N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative that can be incorporated into peptide chains. The Boc group protects the amino group during the synthesis and can be removed under acidic conditions to reveal the free amine for further reactions.
Comparación Con Compuestos Similares
N-Boc-N-(2-cyanoethyl)-L-alanine Methyl Ester can be compared with other similar compounds such as:
N-Boc-L-alanine Methyl Ester: Lacks the cyanoethyl group, making it less versatile in certain synthetic applications.
N-Boc-N-(2-cyanoethyl)-glycine Methyl Ester: Similar structure but with glycine instead of alanine, affecting its reactivity and application.
N-Boc-N-(2-aminoethyl)-L-alanine Methyl Ester:
These comparisons highlight the unique features of this compound, such as the presence of both the Boc protecting group and the cyanoethyl group, which provide distinct reactivity and versatility in synthetic chemistry.
Propiedades
Fórmula molecular |
C12H20N2O4 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
methyl (2S)-2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C12H20N2O4/c1-9(10(15)17-5)14(8-6-7-13)11(16)18-12(2,3)4/h9H,6,8H2,1-5H3/t9-/m0/s1 |
Clave InChI |
ZDBSLXPGMHAJTE-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C(=O)OC)N(CCC#N)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)OC)N(CCC#N)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14895313.png)
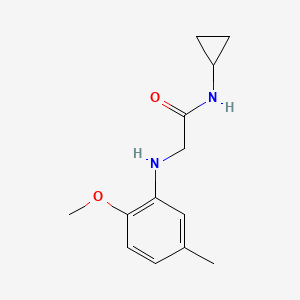
![Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t](/img/structure/B14895319.png)
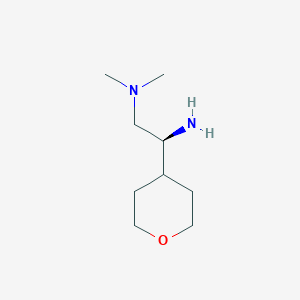
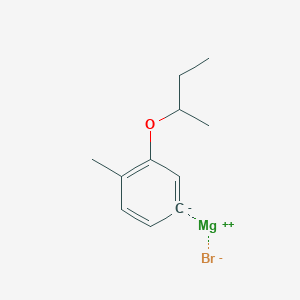

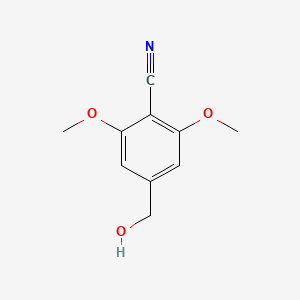

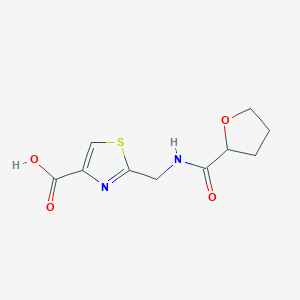
![4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B14895351.png)
![6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine](/img/structure/B14895353.png)
